N-(4-ethoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(4-ethoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic thiadiazole derivative characterized by a central 1,3,4-thiadiazole core functionalized with a 4-ethoxyphenyl group via a thioacetamide linkage and a 4-methoxyphenylacetamido substituent. Thiadiazole derivatives are widely explored in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities . The ethoxy and methoxy groups in this compound likely enhance lipophilicity and influence electronic properties, which can modulate target binding and bioavailability.
Properties
IUPAC Name |
N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-3-29-17-10-6-15(7-11-17)22-19(27)13-30-21-25-24-20(31-21)23-18(26)12-14-4-8-16(28-2)9-5-14/h4-11H,3,12-13H2,1-2H3,(H,22,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGFEIXTZZCKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its cytotoxic properties and mechanisms of action.
Structure and Properties
The compound features a complex structure that includes a thiadiazole ring, an acetamide group, and ethoxy and methoxy substituents. Its unique composition may contribute to its biological effectiveness.
| Component | Description |
|---|---|
| Chemical Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 358.43 g/mol |
| CAS Number | Not available |
Cytotoxicity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC₅₀ values indicating potent antitumor activity.
In a study evaluating the cytotoxic properties of thiadiazole derivatives, it was found that certain compounds had IC₅₀ values as low as 0.28 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines . This suggests that the compound may possess similar or enhanced cytotoxic potential.
The mechanism by which thiadiazole derivatives exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. For example, studies have shown that these compounds can disrupt mitochondrial membrane potential and induce DNA fragmentation, leading to programmed cell death without causing cell cycle arrest .
Additionally, docking studies have indicated that these compounds may interact with tubulin, which is crucial for cell division. This interaction could hinder the proper formation of microtubules during mitosis, further promoting apoptosis .
Antimicrobial Activity
Beyond anticancer properties, this compound may also exhibit antimicrobial activity. Similar compounds have been shown to inhibit biofilm formation by various bacterial strains, including both Gram-positive and Gram-negative bacteria . This dual activity enhances its potential as a therapeutic agent.
Case Studies
- Antitumor Activity : A derivative with structural similarities demonstrated an IC₅₀ of 3.29 µg/mL against HCT116 colon cancer cells . The study highlighted the importance of substituents on the thiadiazole core in modulating biological activity.
- Antimicrobial Efficacy : In another study focusing on biofilm-forming pathogens, a related compound showed significant inhibition against Pseudomonas aeruginosa biofilms . This suggests that modifications in the structure can enhance antimicrobial properties.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole nucleus exhibit significant anticancer properties. The mechanism of action often involves the inhibition of critical pathways in cancer cell proliferation and survival. For instance, studies have shown that derivatives of thiadiazoles can inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell growth .
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In Vitro Studies :
- Various derivatives of thiadiazoles were synthesized and tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. These studies demonstrated that certain compounds exhibited comparable efficacy to standard chemotherapeutic agents like cisplatin .
- Molecular docking studies have suggested that these compounds interact with dihydrofolate reductase, a target in cancer therapy, enhancing their potential as anticancer agents .
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Case Study :
- A specific study highlighted the synthesis and evaluation of a thiadiazole derivative similar to N-(4-ethoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. The compound displayed significant cytotoxicity against HepG-2 cells with IC50 values indicating potent activity .
Other Pharmacological Activities
Beyond anticancer properties, compounds with similar structures have been reported to possess a wide range of biological activities:
- Antibacterial and Antifungal : Thiadiazole derivatives have shown effectiveness against various bacterial strains and fungal infections.
- Anti-inflammatory : Some derivatives have been evaluated for their potential to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis .
- Antidiabetic : Certain compounds have demonstrated hypoglycemic effects in animal models, suggesting potential use in diabetes management .
Summary of Research Findings
The following table summarizes key findings from recent studies on the pharmacological activities of thiadiazole derivatives:
Comparison with Similar Compounds
Anticancer Activity
Thiadiazole derivatives with substituents such as chloro, nitro, or methoxy groups demonstrate significant anticancer activity through mechanisms like apoptosis induction and kinase inhibition.
Key Observations :
- Electron-withdrawing groups (e.g., nitro in Compound 3) enhance Akt inhibition, while electron-donating groups (e.g., methoxy in 4i) improve antiproliferative activity by modulating hydrophobic interactions.
- The ethoxy group in the target compound may balance lipophilicity and metabolic stability compared to bulkier substituents like benzothiazole .
Antimicrobial Activity
Thiadiazoles with alkyl/arylthio and benzyl groups exhibit broad-spectrum antimicrobial effects.
Key Observations :
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by sequential acylation and thioether coupling. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane improve reaction efficiency .
- Temperature control : Maintaining 60–80°C during thiadiazole ring closure minimizes side products .
- Catalysts : Anhydrous AlCl₃ or palladium catalysts may enhance acylation yields . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which spectroscopic techniques are essential for structural validation?
A combination of ¹H/¹³C NMR (to confirm proton environments and carbon frameworks), IR spectroscopy (for amide C=O and thiadiazole C=N stretches), and high-resolution mass spectrometry (HRMS) is critical. For example:
Q. How is preliminary biological activity assessed for this compound?
Initial screening involves in vitro assays against disease-relevant cell lines (e.g., MCF-7 for breast cancer) or microbial strains. Key steps:
- Dose-response curves : Test concentrations from 0.01–100 µM to determine IC₅₀ values .
- Control compounds : Compare with standards like cisplatin (anticancer) or ciprofloxacin (antimicrobial) .
- Solubility optimization : Use DMSO (<1% v/v) to ensure compound dissolution in aqueous media .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from experimental variables such as:
- Cell line heterogeneity : Use isogenic cell lines (e.g., A549 vs. NIH3T3) to isolate compound-specific effects .
- Assay conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration in media .
- Structural analogs : Compare substituent effects (e.g., 4-methoxy vs. 4-fluoro phenyl groups) to identify SAR trends .
Q. How can molecular docking and proteomic studies elucidate the mechanism of action?
Advanced mechanistic insights require:
- Target identification : Screen against kinase libraries (e.g., VEGFR-2, BRAF) using computational docking (AutoDock Vina) .
- Binding validation : Follow up with surface plasmon resonance (SPR) to measure dissociation constants (KD) .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to map signaling perturbations .
Q. What methodologies optimize the compound’s pharmacokinetic properties?
To improve bioavailability and stability:
- LogP modulation : Introduce hydrophilic groups (e.g., -OH, -COOH) via structural derivatization to enhance solubility .
- Metabolic stability : Conduct microsomal assays (human liver microsomes) to assess CYP450-mediated degradation .
- Prodrug design : Mask thiol groups with acetyl or PEGylated moieties for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
